REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:32])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:22]=[CH:21][C:20]3[C:19]4[C:14](=[CH:15][C:16]([B:23]5[O:27][C:26]([CH3:29])([CH3:28])[C:25]([CH3:31])([CH3:30])[O:24]5)=[CH:17][CH:18]=4)[CH2:13]C[C:11]=3[CH:10]=2)[O:3]1.BrC1C=CC2C3C(=CC(Br)=CC=3)C(=[O:48])C=2C=1>>[CH3:29][C:26]1([CH3:28])[C:25]([CH3:31])([CH3:30])[O:24][B:23]([C:16]2[CH:17]=[CH:18][C:19]3[C:20]4[C:21](=[CH:22][C:9]([B:4]5[O:5][C:6]([CH3:8])([CH3:7])[C:2]([CH3:1])([CH3:32])[O:3]5)=[CH:10][CH:11]=4)[C:13](=[O:48])[C:14]=3[CH:15]=2)[O:27]1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=2CCC3=CC(=CC=C3C2C=C1)B1OC(C(O1)(C)C)(C)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=2C(C3=CC(=CC=C3C2C=C1)B1OC(C(O1)(C)C)(C)C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |